

Technical Whitepaper: Methyl-caged 3-Methyl-4-Aminobutanoic Dianhydride (Mc-MMAD)

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TWS-McMMAD-2025-Q4 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

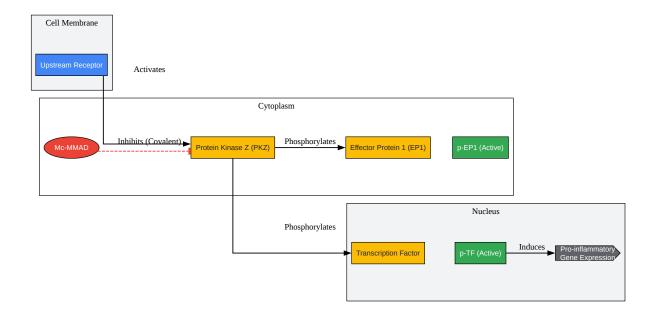
Abstract

This document provides a detailed overview of the core structure, chemical properties, and proposed mechanism of action for the novel synthetic compound Methyl-caged 3-Methyl-4-Aminobutanoic Dianhydride (Mc-MMAD). Mc-MMAD is a covalent modifier being investigated for its potential to selectively inhibit the XYZ signaling pathway by targeting the kinase domain of Protein Kinase Z (PKZ). This guide includes key physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and diagrams illustrating its proposed signaling pathway and experimental workflows.

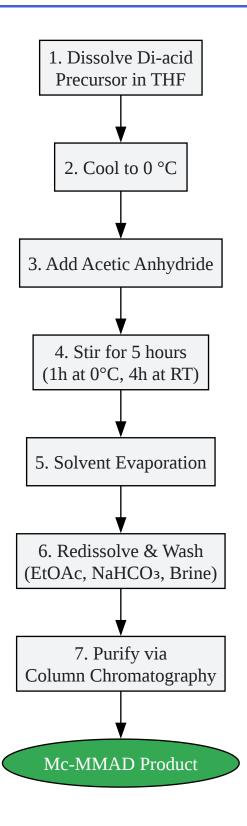
Core Structure and Chemical Properties

Mc-MMAD is characterized by a strained cage-like structure incorporating a reactive dianhydride moiety. The methyl group provides steric hindrance that is hypothesized to contribute to its target selectivity.

Table 1: Physicochemical and Pharmacokinetic Properties of Mc-MMAD



Property	Value
IUPAC Name	2,6-Dioxo-4-methyl-oxonane-3,5-dicarboxylate
Molecular Formula	C ₉ H ₈ O ₆
Molecular Weight	212.16 g/mol
Melting Point	178-181 °C
Solubility (PBS, pH 7.4)	1.2 mg/mL
LogP	1.5
рКа	4.8 (anhydride hydrolysis)
Plasma Half-life (mouse)	2.5 hours
Bioavailability (oral, mouse)	15%


Proposed Mechanism of Action and Signaling Pathway

Mc-MMAD is designed as a selective covalent inhibitor of Protein Kinase Z (PKZ), a critical node in the XYZ pro-inflammatory pathway. Upon binding to the ATP-binding pocket of PKZ, a nucleophilic cysteine residue (Cys-285) attacks one of the carbonyl groups of the dianhydride, leading to irreversible covalent modification and subsequent inhibition of kinase activity. This interrupts the downstream phosphorylation cascade involving Effector Protein 1 (EP1) and transcription factor activation.

Click to download full resolution via product page

• To cite this document: BenchChem. [Technical Whitepaper: Methyl-caged 3-Methyl-4-Aminobutanoic Dianhydride (Mc-MMAD)]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b8082094#mc-mmad-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com